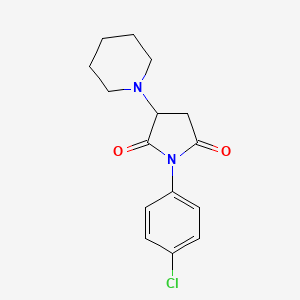![molecular formula C25H32N2O4S2 B12448501 Ethyl 2-({[(2-methoxyphenyl)carbonyl]carbamothioyl}amino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12448501.png)
Ethyl 2-({[(2-methoxyphenyl)carbonyl]carbamothioyl}amino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-({[(2-methoxyphenyl)carbonyl]carbamothioyl}amino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a benzothiophene core, an ethyl ester group, and various functional groups such as methoxyphenyl and carbamothioyl
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({[(2-methoxyphenyl)carbonyl]carbamothioyl}amino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the ethyl ester group and the functionalization with methoxyphenyl and carbamothioyl groups. Common reagents used in these reactions include ethyl chloroformate, methoxyphenyl isocyanate, and thiourea. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
Ethyl 2-({[(2-methoxyphenyl)carbonyl]carbamothioyl}amino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
科学的研究の応用
Ethyl 2-({[(2-methoxyphenyl)carbonyl]carbamothioyl}amino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and protein functions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its unique structure and functional groups.
作用機序
The mechanism of action of Ethyl 2-({[(2-methoxyphenyl)carbonyl]carbamothioyl}amino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. For example, the methoxyphenyl group may interact with hydrophobic pockets, while the carbamothioyl group can form hydrogen bonds with amino acid residues .
類似化合物との比較
Similar Compounds
Ethyl 2-({[(2-methoxyphenyl)carbonyl]carbamothioyl}amino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: is similar to other benzothiophene derivatives, such as:
Uniqueness
Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial purposes .
特性
分子式 |
C25H32N2O4S2 |
|---|---|
分子量 |
488.7 g/mol |
IUPAC名 |
ethyl 2-[(2-methoxybenzoyl)carbamothioylamino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C25H32N2O4S2/c1-6-25(3,4)15-12-13-17-19(14-15)33-22(20(17)23(29)31-7-2)27-24(32)26-21(28)16-10-8-9-11-18(16)30-5/h8-11,15H,6-7,12-14H2,1-5H3,(H2,26,27,28,32) |
InChIキー |
BYWBGDNJAOAOEY-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=S)NC(=O)C3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


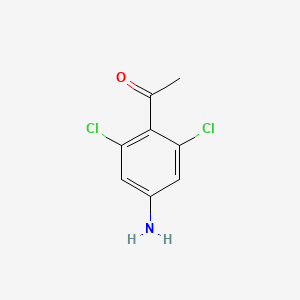
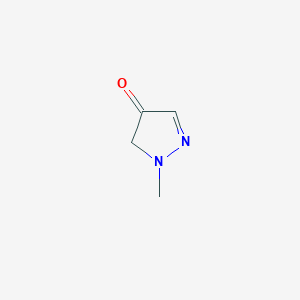
![2-butyl-3-[(3-nitrophenyl)amino]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12448438.png)
![Methyl [6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate](/img/structure/B12448449.png)
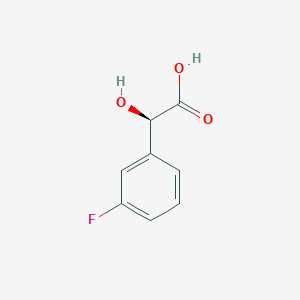
![4,9-Bis(trifluoromethyl)pyrano-[2,3-G]-chromene-2,7-dione](/img/structure/B12448457.png)
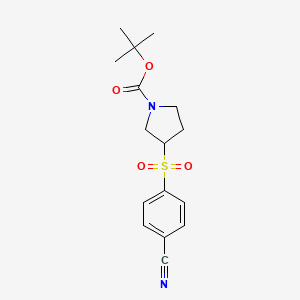
![2-[(2-Chlorobenzyl)sulfanyl]-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B12448473.png)
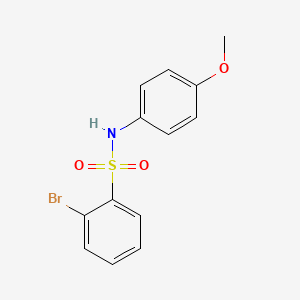
![4-{[(E)-anthracen-9-ylmethylidene]amino}-N-carbamimidoylbenzenesulfonamide](/img/structure/B12448507.png)
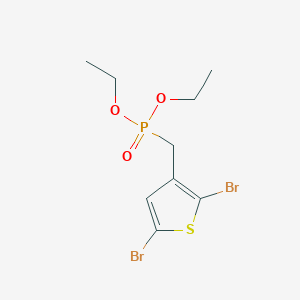

![N-(9-ethyl-9H-carbazol-3-yl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12448522.png)
